molecular formula C6H13NO3 B14766996 (3S,4S)-1-amino-3,4-dihydroxyhexan-2-one

(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one

Cat. No.: B14766996
M. Wt: 147.17 g/mol
InChI Key: JLPQFEIEDANKJI-NJGYIYPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one is a chiral amino sugar derivative This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-amino-3,4-dihydroxyhexan-2-one typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of aldolase enzymes, which catalyze the formation of the desired stereoisomer with high selectivity . Another approach includes the use of asymmetric synthesis techniques, such as organocatalytic addition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. Alternatively, chemical synthesis routes that are scalable and cost-effective are employed, often involving multi-step synthesis with purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-1-amino-3,4-dihydroxyhexan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one

InChI

InChI=1S/C6H13NO3/c1-2-4(8)6(10)5(9)3-7/h4,6,8,10H,2-3,7H2,1H3/t4-,6-/m0/s1

InChI Key

JLPQFEIEDANKJI-NJGYIYPDSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C(=O)CN)O)O

Canonical SMILES

CCC(C(C(=O)CN)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.